![molecular formula C7H15NO3 B14599373 [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol CAS No. 60630-12-8](/img/structure/B14599373.png)
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is an organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxy group and a hydroxymethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
- 4-Ethyl-1,3-oxazolidin-2-one
Uniqueness
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Propiedades
Número CAS |
60630-12-8 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(4,4-dimethyl-1,3-oxazolidin-3-yl)methoxymethanol |
InChI |
InChI=1S/C7H15NO3/c1-7(2)3-10-4-8(7)5-11-6-9/h9H,3-6H2,1-2H3 |
Clave InChI |
YGWLRBJZYFWANZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCN1COCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
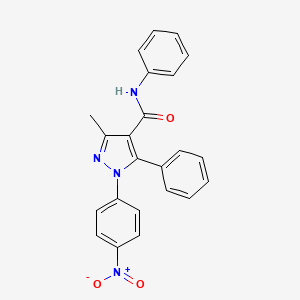

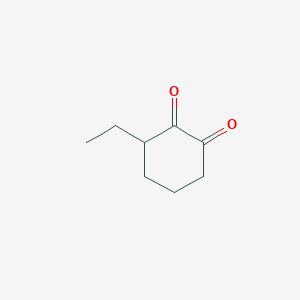
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
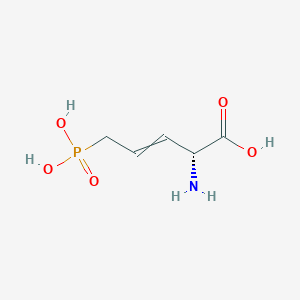

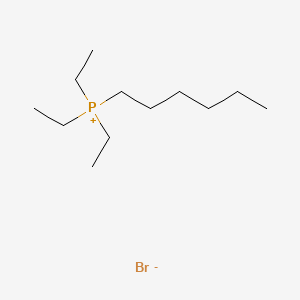
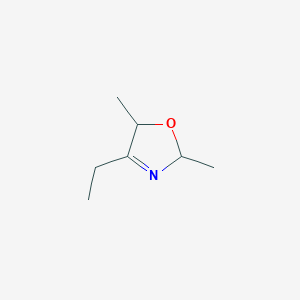
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
